(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one
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Overview
Description
(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one: is a complex organic compound with a unique structure that includes an amino group and a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Cyclization Reactions: Formation of the hexahydroindenone core through cyclization reactions.
Amination: Introduction of the amino group using reagents such as ammonia or amines under specific conditions.
Hydrogenation: Reduction of double bonds to achieve the hexahydro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Further hydrogenation to modify the hexahydro structure.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or palladium on carbon.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
(3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for drug development.
Biological Studies: Investigation of its effects on biological systems.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (3AR,6S,7aR)-6-aminohexahydro-1H-inden-5(6H)-one exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aR,5R,6S,7R,7aR)-5-ethyl-2-[(2-hydroxyethyl)amino]-3aH,5H,6H,7H,7aH-pyrano[3,2-d][1,3]thiazole-6,7-diol .
- (3aR,5S,6S,7R,7aR)-2-(dimethylamino)-5-[(1S)-1-[(5-fluoropentyl)oxy]ethyl]-3aH,5H,6H,7H,7aH-pyrano[3,2-d][1,3]thiazole-6,7-diol .
- (3aR,5S,6S,7R,7aR)-5-[(1S)-1-(2-fluoroethoxy)ethyl]-2-(methylamino)-3aH,5H,6H,7H,7aH-pyrano[3,2-d][1,3]thiazole-6,7-diol .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3aR,6S,7aR)-6-amino-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C9H15NO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h6-8H,1-5,10H2/t6-,7-,8+/m1/s1 |
InChI Key |
LTMFJZBWSDLJLM-PRJMDXOYSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](C(=O)C[C@H]2C1)N |
Canonical SMILES |
C1CC2CC(C(=O)CC2C1)N |
Origin of Product |
United States |
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